4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Overview

Description

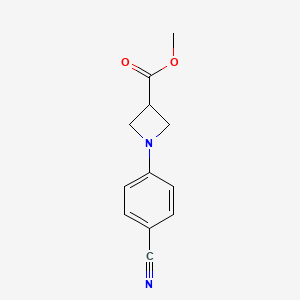

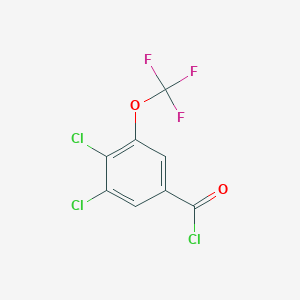

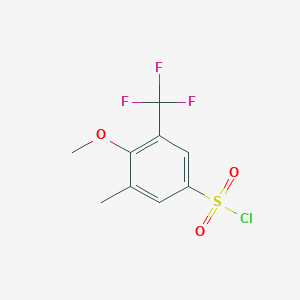

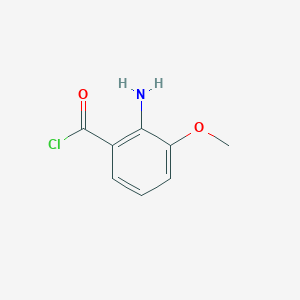

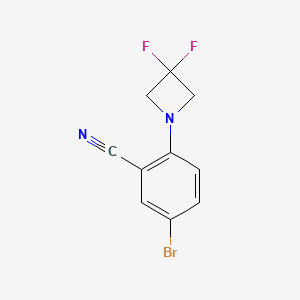

4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is an orange liquid at room temperature . Its molecular formula is C9H8ClF3O3S, with an average mass of 288.671 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is an orange liquid at room temperature . Its molecular weight is 288.671 Da . The InChI code is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 .Scientific Research Applications

Synthesis of Complex Molecules

- Synthesis of Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit remarkable properties for photodynamic therapy applications, including high singlet oxygen quantum yield and good fluorescence properties, indicating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

- Crystal and Molecular-Electronic Structure of Dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl Chloride : Rublova et al. (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing insights into their molecular and electronic structures. This research contributes to understanding the steric effects in organic molecules and their implications in synthetic chemistry (Rublova et al., 2017).

Photophysical Properties and Catalysis

- Investigation of Photophysical Properties : Kim et al. (2021) synthesized methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates and investigated their photophysical properties. The study demonstrated how substituent groups influence luminescence properties, providing valuable information for the development of photonic materials (Kim et al., 2021).

- Catalysis in Cross-Coupling Reactions : Deschamps et al. (2007) explored the use of phosphaalkenes palladium(II) complexes in Suzuki and Sonogashira cross-coupling reactions. The study found that complexes containing methoxybenzene ligands exhibit similar catalytic performance to other palladium complexes, underscoring the role of these compounds in facilitating organic transformations (Deschamps et al., 2007).

Novel Materials and Membrane Technologies

- Synthesis of Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes exhibited improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).

properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)